molecular formula AlN B1203061 Aluminum nitride CAS No. 24304-00-5

Aluminum nitride

货号: B1203061
CAS 编号: 24304-00-5
分子量: 40.988 g/mol
InChI 键: PIGFYZPCRLYGLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Aluminum nitride is a solid nitride of aluminum with the chemical formula AlN. It is known for its high thermal conductivity and electrical insulation properties. This compound primarily exists in the hexagonal wurtzite crystal structure but can also form a metastable cubic zincblende phase. This compound was first synthesized in 1862 and has since become an essential material in various advanced applications due to its unique properties .

Synthetic Routes and Reaction Conditions:

    This method involves reacting aluminum metal with nitrogen gas at high temperatures. The reaction can be represented as:

    Direct Nitridation of Aluminum: 2Al+N22AlN2\mathrm{Al} + \mathrm{N}_2 \rightarrow 2\mathrm{AlN} 2Al+N2​→2AlN

    This process typically occurs at temperatures ranging from 800°C to 1200°C . In this method, aluminum oxide (Al₂O₃) is reduced in the presence of carbon and nitrogen gas. The reaction is as follows:

    Carbothermal Reduction: Al2O3+3C+N22AlN+3CO\mathrm{Al}_2\mathrm{O}_3 + 3\mathrm{C} + \mathrm{N}_2 \rightarrow 2\mathrm{AlN} + 3\mathrm{CO} Al2​O3​+3C+N2​→2AlN+3CO

    This process requires temperatures around 1600°C .

Industrial Production Methods:

    Sintering: this compound powders are often produced through sintering, where the powders are compacted and heated to form a solid mass.

    Chemical Vapor Deposition (CVD): This method involves the deposition of this compound films from gaseous precursors.

Types of Reactions:

    this compound undergoes oxidation when exposed to air at high temperatures, forming aluminum oxide (Al₂O₃). The reaction can be represented as:

    Oxidation: 2AlN+3O22Al2O3+2N22\mathrm{AlN} + 3\mathrm{O}_2 \rightarrow 2\mathrm{Al}_2\mathrm{O}_3 + 2\mathrm{N}_2 2AlN+3O2​→2Al2​O3​+2N2​

    This reaction typically occurs at temperatures above 1200°C . When this compound comes into contact with water, it hydrolyzes to form aluminum hydroxide and ammonia:

    Hydrolysis: AlN+3H2OAl(OH)3+NH3\mathrm{AlN} + 3\mathrm{H}_2\mathrm{O} \rightarrow \mathrm{Al(OH)}_3 + \mathrm{NH}_3 AlN+3H2​O→Al(OH)3​+NH3​

    This reaction is more pronounced in powdered form .

Common Reagents and Conditions:

    Oxidation: Requires oxygen and high temperatures (above 1200°C).

    Hydrolysis: Requires water and can occur at room temperature.

Major Products:

科学研究应用

Electronics and Semiconductors

Aluminum nitride has emerged as a promising material in the semiconductor industry:

  • Ultra-wide bandgap semiconductors : Researchers at Georgia Tech have demonstrated that this compound can be used to create ultra-wide bandgap semiconductors capable of handling over five times the voltage of existing wide bandgap materials. This opens up possibilities for high-power electronics and efficient thermal management in devices .
  • Optoelectronics : AlN's wide bandgap allows for the generation of deep ultraviolet (DUV) light, with potential applications in light disinfection technologies. The DUV LEDs can kill bacteria and viruses with minimal damage to human skin .

Table 1: Comparison of this compound with Other Semiconductors

PropertyThis compoundGallium NitrideSilicon Carbide
Bandgap (eV)6.23.43.3
Thermal Conductivity (W/mK)200130120
Dielectric Strength (kV/mm)201015

Sensors and MicroElectroMechanical Systems (MEMS)

This compound is extensively used in sensing technologies due to its piezoelectric properties:

  • Pressure sensors : AlN thin films are integrated into pressure sensors capable of operating under extreme conditions, such as combustion pressure monitoring in automotive applications .
  • Surface Acoustic Wave (SAW) devices : The material's high acoustic velocity and robustness make it suitable for high-frequency SAW platforms used in biosensors and other sensitive measurement systems .

Quantum Computing

Recent research indicates that this compound can be engineered to advance quantum computing technologies:

  • Potential qubit material : Studies from the University of Chicago suggest that by applying strain to this compound, structural defects can be created that may function as qubits, offering a less expensive alternative to diamond-based qubits . This innovation could significantly impact the scalability and cost-effectiveness of quantum computing systems.

High-Temperature Applications

This compound maintains its mechanical properties at elevated temperatures:

  • Thermal stability : It retains elasticity up to 1200 °C without significant degradation, making it ideal for high-temperature environments such as aerospace and automotive industries .

Case Study 1: this compound in Automotive Sensors

A study demonstrated the integration of this compound piezoelectric sensors in combustion engines to monitor pressure fluctuations effectively. These sensors provided reliable data under extreme conditions, enhancing engine performance and safety.

Case Study 2: DUV LEDs for Disinfection

Research conducted at Georgia Tech highlighted the development of DUV LEDs using this compound that can disinfect surfaces without harming human skin. This technology is particularly relevant in healthcare settings where infection control is critical.

作用机制

The primary mechanism by which aluminum nitride exerts its effects is through its high thermal conductivity and electrical insulation properties. These properties are due to the strong covalent bonding between aluminum and nitrogen atoms in the crystal lattice. The wurtzite structure of this compound allows for efficient heat transfer and electrical insulation, making it an ideal material for electronic and thermal management applications .

相似化合物的比较

    Gallium Nitride (GaN): Like aluminum nitride, gallium nitride is a III-V semiconductor with a wurtzite crystal structure.

    Silicon Carbide (SiC): Silicon carbide is another compound with high thermal conductivity and electrical insulation properties.

Uniqueness of this compound:

生物活性

Aluminum nitride (AlN) is a wide bandgap semiconductor known for its unique properties, making it a subject of interest in various fields, including electronics, optics, and biomedicine. This article focuses on the biological activity of AlN, particularly its cytotoxicity, biocompatibility, and potential applications in biomedical fields.

Overview of this compound

AlN is characterized by its high thermal conductivity, excellent electrical insulation, and mechanical stability. These properties make it suitable for applications in high-temperature and high-power devices. Recent studies have also explored its biocompatibility and potential use in medical applications, particularly as a material for implants and drug delivery systems.

General Findings

Research has shown that AlN nanoparticles exhibit low toxicity levels when tested against various cell lines. A study conducted on human embryonic kidney cells (HEK-293), human umbilical vein endothelial cells (HUVEC), and cervical cancer cells (HeLa) demonstrated that AlN nanoparticles did not significantly affect cell viability at low concentrations. The study utilized the MTT assay to assess cytotoxicity and found no significant morphological changes in treated cells compared to controls, indicating good biocompatibility .

Detailed Research Findings

  • Cytotoxicity Assessment :
    • Cell Lines Tested : HEK-293, HUVEC, MCF10A (normal), HeLa (cancerous).
    • Methodology : MTT assay for cell viability; reactive oxygen species (ROS) analysis.
    • Results :
      • At low doses, AlN nanoparticles showed no significant cytotoxic effects.
      • Morphological analysis indicated intact nuclear membranes and low chromatin density in treated cells.
      • Higher doses (800 mg/L) did induce oxidative stress as evidenced by increased ROS levels but did not lead to significant cell death .
  • Oxidative Stress Evaluation :
    • ROS levels were measured post-exposure to AlN nanoparticles.
    • While oxidative stress was noted at higher concentrations, it was not sufficient to induce apoptosis or significant morphological alterations in the cells .

1. Implantable Sensors

AlN's piezoelectric properties have been harnessed for developing biosensors that can monitor biological signals in real-time. A study evaluated the mechanical and biological properties of AlN films used in sensor applications, highlighting their corrosion resistance and cytocompatibility .

2. Drug Delivery Systems

Research has indicated that AlN nanoparticles could serve as carriers for drug delivery due to their ability to encapsulate therapeutic agents while maintaining low toxicity levels. The stability of AlN in biological environments was assessed, showing minimal aluminum leaching over time, which is crucial for long-term applications .

Comparative Data Table

PropertyAlN NanoparticlesOther Materials (e.g., TiO2)
CytotoxicityLow; non-toxic at low concentrationsVaries; often higher toxicity
BiocompatibilityHigh; stable in cell cultureModerate; depends on surface treatment
ROS GenerationMinimal at low dosesHigher with certain treatments
ApplicationsBiosensors, drug deliveryImplants, coatings

常见问题

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing high-purity aluminum nitride, and how can contamination risks be minimized?

To synthesize high-purity AlN, researchers should first select a method aligned with their target application (e.g., sintering aids for ceramics vs. epitaxial growth for semiconductors). Common techniques include carbothermal reduction, direct nitridation of aluminum, and chemical vapor deposition (CVD). For contamination control:

  • Use inert atmospheres (e.g., argon or nitrogen) to prevent oxidation .
  • Purify precursor materials (e.g., aluminum powder with ≤99.99% purity) to reduce metallic impurities.
  • Post-synthesis treatments, such as acid leaching, can remove residual unreacted aluminum . Characterization via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to verify phase purity and elemental composition.

Q. How should researchers design experiments to study the thickness-dependent optical properties of this compound thin films?

  • Use spectroscopic ellipsometry to measure refractive index and extinction coefficients across varying thicknesses (e.g., 50 nm to 500 nm).
  • Employ atomic force microscopy (AFM) to correlate optical behavior with surface roughness .
  • Control deposition parameters (e.g., sputtering power, substrate temperature) to isolate thickness effects from crystallographic defects .
  • Compare experimental data with density functional theory (DFT) simulations to validate bandgap variations .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in reported thermal conductivity values of this compound ceramics?

Discrepancies in thermal conductivity (e.g., 170–220 W/m·K) often arise from differences in grain boundary density, oxygen impurities, and measurement techniques. To address this:

  • Use spark plasma sintering (SPS) to prepare samples with controlled grain sizes and minimize oxygen uptake .
  • Apply laser flash analysis (LFA) with standardized protocols (e.g., ASTM E1461) for consistent thermal diffusivity measurements.
  • Quantify oxygen content via inert gas fusion analysis and correlate it with thermal conductivity trends .

Q. How can researchers optimize this compound’s piezoelectric response for MEMS-based acoustic transducers?

  • Design AlN thin films with preferential c-axis orientation using magnetron sputtering and substrate biasing .
  • Characterize piezoelectric coefficients (e.g., d33d_{33}) via laser Doppler vibrometry under controlled AC fields.
  • Model stress distribution in diaphragm structures using finite element analysis (FEA) to maximize sensitivity .
  • Validate performance by measuring minimum detectable pressure (MDP) in air and liquid media .

Q. What statistical and computational strategies are recommended for analyzing phase stability in the Al-N system under extreme conditions?

  • Construct phase diagrams using FactSage or CALPHAD software, incorporating experimental data from high-temperature XRD and thermal gravimetric analysis (TGA) .
  • Apply error propagation analysis to address uncertainties in thermodynamic parameters (e.g., enthalpy of formation) .
  • Use ab initio molecular dynamics (AIMD) to simulate AlN decomposition pathways at temperatures >2000°C .

Q. Methodological Guidance

Q. How should researchers structure a comparative study of this compound synthesis routes for reproducibility?

  • Define evaluation criteria: yield, purity, particle size, and scalability.
  • Replicate methods from peer-reviewed studies (e.g., carbothermal reduction vs. sol-gel synthesis) while documenting deviations .
  • Share raw data (e.g., SEM images, XRD patterns) in supplementary materials to facilitate cross-validation .

Q. What protocols ensure rigorous characterization of this compound’s defect structures in crystallographic studies?

  • Combine high-resolution transmission electron microscopy (HRTEM) with electron energy loss spectroscopy (EELS) to identify point defects (e.g., nitrogen vacancies) .
  • Use positron annihilation spectroscopy (PAS) to detect vacancy clusters in bulk samples.
  • Cross-reference results with computational models (e.g., DFT for defect formation energies) .

Q. Data Management and Collaboration

Q. How can interdisciplinary teams effectively collaborate on this compound research spanning materials science and electrical engineering?

  • Establish shared data repositories with standardized formats (e.g., .cif for crystallographic data, .csv for thermal properties) .
  • Use version-control platforms (e.g., GitLab) to track experimental iterations and modeling adjustments.
  • Publish supplementary materials detailing fabrication protocols (e.g., MEMS processing steps) to bridge disciplinary gaps .

属性

IUPAC Name

azanylidynealumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Al.N
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PIGFYZPCRLYGLF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

N#[Al]
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Molecular Formula

AlN
Record name aluminium nitride
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DSSTOX Substance ID

DTXSID8066977
Record name Aluminum nitride (AlN)
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Molecular Weight

40.988 g/mol
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Physical Description

Dry Powder, Colorless translucent solid; [Merck Index] Pale grey or green-grey powder; Odor of ammonia in moist air; Decomposes in water; [Materion Advanced Chemicals MSDS]
Record name Aluminum nitride (AlN)
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CAS No.

24304-00-5
Record name Aluminum nitride
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Record name ALUMINUM NITRIDE
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